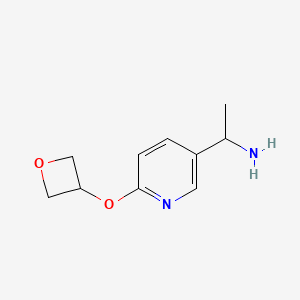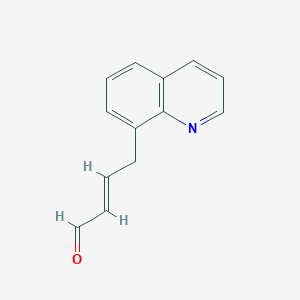
N-(Piperidin-3-ylmethyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Piperidin-3-ylmethyl)acetamide hydrochloride is a chemical compound with the molecular formula C12H18N2O·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-3-ylmethyl)acetamide hydrochloride typically involves the reaction of piperidine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of advanced reactors and purification systems to achieve consistent quality and high production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Piperidin-3-ylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-(Piperidin-3-ylmethyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of N-(Piperidin-3-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Piperidin-4-ylmethyl)acetamide monohydrobromide
- N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
Uniqueness
N-(Piperidin-3-ylmethyl)acetamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H17ClN2O |
|---|---|
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
N-(piperidin-3-ylmethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10-6-8-3-2-4-9-5-8;/h8-9H,2-6H2,1H3,(H,10,11);1H |
InChI-Schlüssel |
VPCAILKXPMMEAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1CCCNC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11902846.png)


![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)





![(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11902893.png)




